Piribedil Hydrochloride

Parkinson's Disease Motor Symptoms Monotherapy

Parkinson's researchers often struggle to balance efficacy and tolerability of dopamine agonists. Piribedil hydrochloride provides a unique dual pharmacology: partial D2/D3 agonism plus α2-adrenoceptor antagonism, distinct from full agonists. • UPDRS-III SUCRA 0.960-highest motor symptom improvement in network meta-analysis • Reduced daytime sleepiness vs. pramipexole/ropinirole in PiViCog-PD trial • Research-grade HCl salt; global shipping with full analytical documentation

Molecular Formula C16H19ClN4O2
Molecular Weight 334.80 g/mol
CAS No. 78213-63-5
Cat. No. B1227674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiribedil Hydrochloride
CAS78213-63-5
SynonymsET 495
ET-495
ET495
EU 4200
EU-4200
EU4200
Hydrochloride, Piribedil
Mesylate, Piribedil
Mono-hydrochloride, Piribedil
Piribedil
Piribedil Hydrochloride
Piribedil Mesylate
Piribedil Mono hydrochloride
Piribedil Mono-hydrochloride
Piribendyl
Trivastal
Molecular FormulaC16H19ClN4O2
Molecular Weight334.80 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl
InChIInChI=1S/C16H18N4O2.ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;/h1-5,10H,6-9,11-12H2;1H
InChIKeyVRSRBPOCDOKYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piribedil Hydrochloride: D2/D3 Agonist & α2-Antagonist


Piribedil hydrochloride (CAS: 78213-63-5) is a non-ergoline dopamine receptor agonist that exhibits partial agonist activity at dopamine D2 and D3 receptors, combined with antagonist properties at α2-adrenergic receptors (α2A and α2C) [1]. It is primarily utilized in the research of Parkinson's disease (PD) and other disorders of the dopaminergic system. Unlike many other dopamine agonists, piribedil demonstrates a unique cellular signature characterized by signal-specific partial agonism and minimal interaction with serotonergic receptors, particularly 5-HT2B, which is linked to cardiac valvulopathy seen with ergot derivatives [2]. This compound is available in various salt forms, including the hydrochloride salt, and is often formulated as a sustained-release oral dosage form to achieve prolonged therapeutic coverage [3]. Its distinct pharmacological profile differentiates it from other non-ergot dopamine agonists (NEDAs) like pramipexole and ropinirole, which are full agonists lacking significant α2-adrenergic activity [4].

Piribedil Hydrochloride: Differentiation from Other NEDAs


While all non-ergot dopamine agonists (NEDAs) share a common therapeutic target in Parkinson's disease, piribedil hydrochloride exhibits a distinctive pharmacological and clinical profile that precludes simple substitution with other class members. Unlike pramipexole and ropinirole, which are full D2/D3 agonists, piribedil acts as a partial agonist, which may limit the risk of 'over-dosage' effects on normosensitive D2 receptors [1]. More critically, piribedil possesses a unique secondary pharmacology as an antagonist at α2-adrenoceptors (α2A/α2C), a property not shared by other NEDAs [2]. This dual mechanism is associated with distinct clinical outcomes: in a direct comparative trial, switching patients from pramipexole or ropinirole to piribedil significantly reduced daytime sleepiness [3]. Conversely, while a 2023 network meta-analysis ranked piribedil highest for motor symptom improvement in monotherapy (UPDRS-III SUCRA: 0.960), it also has a higher incidence of certain adverse events (e.g., neuropsychiatric symptoms) compared to pramipexole [4]. Therefore, the selection of piribedil hydrochloride must be driven by its specific combination of partial D2/D3 agonism, α2-antagonism, and its associated efficacy-safety balance, making it a distinct entity rather than an interchangeable 'me-too' agent.

Piribedil Hydrochloride: Comparative Evidence


Superior Motor Symptom Improvement in Monotherapy

In a 2023 systematic review and network meta-analysis of six non-ergot dopamine agonists (NEDAs) for early Parkinson's disease, piribedil demonstrated the highest probability of being the best treatment for improving motor symptoms (UPDRS-III) when used as monotherapy. The Surface Under the Cumulative Ranking Curve (SUCRA) value for piribedil in monotherapy was 0.960 for UPDRS-III, surpassing pramipexole IR, pramipexole ER, ropinirole IR, ropinirole PR, and rotigotine [1]. The overall improvement in UPDRS-II+III with piribedil was statistically higher than that of rotigotine transdermal patch and pramipexole IR [1].

Parkinson's Disease Motor Symptoms Monotherapy

Dual D2/D3 Agonism and α2-Antagonism

Piribedil differentiates itself from other dopamine agonists through its unique cellular signature. It acts as a partial agonist at dopamine D2 and D3 receptors and, crucially, as an antagonist at α2-adrenoceptors (α2A and α2C) [1]. In contrast, other non-ergot dopamine agonists like pramipexole and ropinirole are full D2/D3 agonists and lack significant α2-adrenergic antagonist activity [1]. Piribedil shows minimal interaction with serotonergic receptors, including 5-HT2B, which is associated with cardiac valvulopathy seen with ergot derivatives [2].

Receptor Pharmacology Signal Transduction Adrenergic System

Daytime Sleepiness Reduction vs Pramipexole and Ropinirole

An 11-week randomized, active-controlled, rater-blinded phase III study (PiViCog-PD) directly compared the effects of piribedil against pramipexole or ropinirole in Parkinson's disease patients with excessive daytime sleepiness. Patients switched to piribedil experienced a significantly greater reduction in daytime sleepiness, as measured by the Epworth Sleepiness Scale, with a decrease of 4 points compared to a 2-point decrease in the comparator group (pramipexole/ropinirole) [1]. This difference was statistically significant (P = 0.01). There was no difference in the primary endpoint of vigilance reaction time between groups [1].

Parkinson's Disease Excessive Daytime Sleepiness Cognitive Function

High Affinity for Dopamine D3 Receptors

In vitro autoradiography studies in rat brain have shown that piribedil is a potent inhibitor at dopamine D3 receptors, with an IC50 ranging between 30 and 60 nM [1]. It exhibits approximately 20-fold higher affinity for D3 receptors compared to D2-like receptors and has very low affinity for the D1 receptor subtype [1]. This contrasts with other agonists like pramipexole, which shows higher affinity for D3 over D2 (approx. 7-fold) but with different absolute values, and ropinirole, which has similar affinity for D2 and D3 [2].

Receptor Binding Dopamine D3 Receptor Autoradiography

Sustained-Release Formulation for Prolonged Coverage

Piribedil hydrochloride is available in a sustained-release (SR) oral formulation designed to extend therapeutic coverage. Following oral administration, absorption is rapid (peak at 1 hour) [1]. Plasma elimination is biphasic, with an initial half-life of 1.7 hours and a terminal half-life of 6.9 hours [1]. However, the 50 mg sustained-release tablet is specifically formulated to provide gradual absorption and release of the active ingredient, resulting in therapeutic plasma levels that persist for more than 24 hours [2]. This contrasts with immediate-release (IR) formulations of pramipexole and ropinirole, which require multiple daily doses to maintain therapeutic levels [3].

Pharmacokinetics Sustained Release Bioavailability

Piribedil Hydrochloride: Research and Application Scenarios


Early PD Monotherapy with Superior Motor Control

Given the evidence from a network meta-analysis ranking piribedil highest for motor symptom improvement (UPDRS-III SUCRA: 0.960 as monotherapy) [1], piribedil hydrochloride is an ideal candidate for preclinical and clinical studies investigating optimal first-line monotherapy in early Parkinson's disease. Researchers can leverage this compound to explore mechanisms underlying its superior motor efficacy and to design comparative trials against other NEDAs.

Excessive Daytime Sleepiness in PD Research

The PiViCog-PD trial demonstrated that switching to piribedil significantly reduced daytime sleepiness compared to continuing pramipexole or ropinirole [2]. Therefore, piribedil hydrochloride is a key research tool for studying the pathophysiology of sleep disorders in PD and for developing therapeutic strategies aimed at improving vigilance and reducing somnolence, a common and debilitating side effect of other dopamine agonists.

Dual D2/D3 Agonism and α2-Antagonism Pharmacology

Piribedil's unique dual mechanism—partial agonism at D2/D3 receptors combined with antagonist properties at α2A/α2C-adrenoceptors [3]—makes it a valuable chemical probe for dissecting the contributions of each receptor system to motor function, cognition, and mood. It can be used in vitro and in vivo to model the therapeutic effects of this specific receptor profile, which is distinct from that of full agonists (pramipexole, ropinirole) or ergot derivatives.

Sustained-Release Formulation Development for CNS Disorders

The commercial availability of piribedil as a 50 mg sustained-release tablet that provides >24-hour therapeutic coverage [4] makes it a benchmark compound for formulation scientists developing extended-release oral dosage forms for other dopaminergic or CNS-active agents. Its pharmacokinetic profile and the technology behind its sustained release can inform the design of novel delivery systems aimed at improving patient compliance and maintaining stable drug plasma levels.

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